Aqueous Solubility Enhancement via Dihydrochloride Salt Formation vs. Free Base
The dihydrochloride salt form provides a critical solubility advantage over the free base. Converting an amine to its hydrochloride salt is a common strategy to increase aqueous solubility, with dihydrochloride salts (containing two molar equivalents of HCl) offering even greater hydrophilicity [1]. The target compound's dihydrochloride salt (MW 277.2 g/mol) is structurally distinct from the free base (MW 204.29 g/mol, CAS 247235-78-5) and is specifically selected for workflows requiring dissolution in polar or aqueous media . While the monohydrochloride (MW ~241 g/mol) represents an intermediate form, the dihydrochloride provides maximum ionization potential for water solubility .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt (C11H14Cl2N2S, MW 277.2 g/mol); enhanced water solubility characteristic of dihydrochloride amine salts |
| Comparator Or Baseline | Free base (C11H12N2S, MW 204.29 g/mol, CAS 247235-78-5); limited water solubility typical of free amine bases |
| Quantified Difference | Qualitative improvement in aqueous solubility; exact mg/mL values not publicly reported for this specific compound |
| Conditions | Salt form comparison; general class behavior of hydrochloride vs. free base amines in aqueous media |
Why This Matters
For procurement, the dihydrochloride salt is the required form for biological assays or chemical reactions in aqueous or polar solvents, where the free base would be unsuitable or require organic co-solvents.
- [1] Wikipedia. Hydrochloride. 2025. View Source
